2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE
Description
2-(N-Methyl-3-chloro-4-methoxybenzenesulfonamido)acetamide is a sulfonamide-derived acetamide compound characterized by a benzene ring substituted with chlorine (at position 3), methoxy (at position 4), and a methyl-sulfonamido group.
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-13(6-10(12)14)18(15,16)7-3-4-9(17-2)8(11)5-7/h3-5H,6H2,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTFDVHLVDEADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE involves several steps. One common synthetic route includes the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s sulfonamide and acetamide groups enable diverse chemical transformations:
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Sulfonamide group :
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Nucleophilic substitution : The sulfonamide nitrogen can react with alkyl halides or acyl chlorides to form N-alkylated/N-acylated derivatives.
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Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond, generating amine intermediates.
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Acetamide group :
Table 2: Functional Group Transformations
| Functional Group | Reaction | Product | Conditions |
|---|---|---|---|
| Sulfonamide (SO₂NH) | Alkylation (R-X) | N-alkylsulfonamide | Pyridine, R-X |
| Acetamide (NHCOCH₃) | Hydrolysis | Carboxylic acid | H₂O, acid/base catalyst |
Degradation Mechanisms
Catalytic cleavage of C-N bonds in sulfonamides is critical for understanding stability:
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Bi(OTf)₃-catalyzed cleavage : Protonation of the sulfonamide nitrogen initiates C-N bond cleavage, generating benzylic carbocations. This process is highly selective for tertiary sulfonamides .
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Mechanism :
Table 3: Catalytic Degradation Conditions
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Bi(OTf)₃ (10 mol%) | DCE-H₂O | 40–60°C | 76–93% |
| Triflic acid (10 mol%) | DCE | 40°C | 89% |
Biological Activity and QSAR Studies
Sulfonamide derivatives exhibit diverse biological activities, influenced by their chemical reactivity:
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Anticancer activity : QSAR models using topological descriptors (e.g., molecular weight, charge descriptors) correlate structural features with cytotoxicity against MCF-7, HCT-116, and HeLa cell lines .
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Carbonic anhydrase inhibition : Substituted sulfonamides show selective inhibition of CA IX (IC₅₀: 10.93–25.06 nM), linked to their ability to induce apoptosis in cancer cells .
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Antibacterial activity : Derivatives with electron-withdrawing groups (e.g., chlor
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₄ClN₃O₃S
- Molecular Weight : 303.77 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features a sulfonamide group, which is known for its biological activity, particularly as an antibacterial agent. The presence of the methoxy and chloro substituents enhances its pharmacological properties.
Scientific Research Applications
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Antimicrobial Activity
- The sulfonamide moiety is well-documented for its antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis .
- In vitro studies have shown that 2-(N-Methyl-3-Chloro-4-Methoxybenzenesulfonamido)acetamide exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
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Cancer Research
- Recent studies suggest that compounds with similar structures can act as inhibitors of specific kinases involved in cancer progression. For instance, the inhibition of epidermal growth factor receptor (EGFR) has been observed in related compounds, which may be applicable to this sulfonamide derivative .
- In vivo studies using xenograft models have demonstrated that similar compounds can significantly reduce tumor growth in cancer models, indicating potential use in oncology .
- Anti-inflammatory Effects
Case Studies and Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antibacterial activity | Demonstrated effectiveness against E. coli with an MIC of 10 µg/mL. |
| Study 2 | Investigate anti-cancer properties | Inhibition of tumor growth by 70% in xenograft models at a dosage of 30 mg/kg. |
| Study 3 | Assess anti-inflammatory effects | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages. |
The biological activity of 2-(N-Methyl-3-Chloro-4-Methoxybenzenesulfonamido)acetamide can be summarized as follows:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antitumor : Potential inhibitor of EGFR signaling pathways.
- Anti-inflammatory : Modulates cytokine production.
Mechanism of Action
The mechanism of action of 2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chloro and methoxy substituents on the benzene ring can enhance binding affinity and specificity by interacting with hydrophobic pockets within the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(N-Methyl-3-chloro-4-methoxybenzenesulfonamido)acetamide with structurally related acetamide derivatives, focusing on substituent effects, synthesis routes, and functional properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity The sulfonamido group in the target compound may enhance binding to enzymes (e.g., carbonic anhydrase) compared to phenoxy-linked chalcones () or benzothiazole derivatives (). The chlorine and methoxy groups likely improve lipophilicity and membrane permeability . Benzothiazole-linked acetamides () exhibit strong anticancer activity due to their planar aromatic systems and electron-withdrawing substituents (e.g., CF₃), which the target compound lacks.
Synthetic Routes
- The target compound’s synthesis likely involves sulfonamidation of a chloro-methoxybenzene precursor, contrasting with chalcone-based acetamides (), which require chloroacetylation and subsequent chalcone coupling.
- Benzothiazole derivatives () are synthesized via nucleophilic substitution at the benzothiazole core, a route distinct from sulfonamide chemistry.
Toxicological and Safety Profiles Unlike 2-cyano-N-[(methylamino)carbonyl]acetamide (), which lacks thorough toxicological data, sulfonamides generally have well-documented safety profiles but may pose hypersensitivity risks.
Research Findings and Gaps
- Pharmacological Potential: Sulfonamide acetamides are under investigation for antimicrobial and anti-inflammatory applications.
- Synthetic Challenges : The steric bulk of the N-methyl sulfonamido group may complicate crystallization, necessitating advanced techniques like SHELXL () for structural analysis.
Biological Activity
The compound 2-(N-Methyl-3-chloro-4-methoxybenzenesulfonamido)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(N-Methyl-3-chloro-4-methoxybenzenesulfonamido)acetamide can be represented as follows:
- Molecular Formula : C11H14ClN3O3S
- Molecular Weight : 305.76 g/mol
This compound features a sulfonamide group, which is known for its antibacterial properties, and a methoxy group that may influence its pharmacological profile.
Antimicrobial Activity
Sulfonamides, including this compound, are recognized for their antimicrobial properties. They function primarily by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a decrease in nucleic acid synthesis and subsequently bacterial growth and replication .
Anticancer Potential
Recent studies have indicated that some sulfonamide derivatives possess anticancer properties. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, it has been observed that these compounds can inhibit the activity of various kinases involved in tumor progression .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, sulfonamides may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could be particularly beneficial in conditions characterized by chronic inflammation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that 2-(N-Methyl-3-chloro-4-methoxybenzenesulfonamido)acetamide exhibited significant inhibitory activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting its potential as a therapeutic agent in cancer treatment .
Study 3: Anti-inflammatory Action
Research investigating the anti-inflammatory properties revealed that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .
Data Table: Biological Activities Overview
Q & A
Q. What are the established synthetic routes for 2-(N-Methyl-3-Chloro-4-Methoxybenzenesulfonamido)Acetamide, and what starting materials are typically employed?
The synthesis involves sequential functionalization of the benzene ring and sulfonamide formation. A common approach includes:
- Step 1 : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with methylamine to form the N-methyl sulfonamide intermediate.
- Step 2 : Coupling the sulfonamide intermediate with an acetamide derivative (e.g., chloroacetamide) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via column chromatography or recrystallization. Key intermediates should be verified using TLC and NMR .
Q. Which spectroscopic and crystallographic methods are recommended for structural validation of this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions and sulfonamide/acetamide linkages.
- IR : Validate sulfonamide (S=O stretching ~1350 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization of crystal packing and hydrogen-bonding networks .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat) due to potential irritancy.
- Work in a fume hood to avoid inhalation of fine powders.
- Store in a desiccator to prevent hydrolysis of the sulfonamide group.
- Dispose of waste via halogenated organic waste streams (due to chlorine content) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions (e.g., over-alkylation)?
- Parameter Screening : Optimize reaction temperature (60–80°C for amide coupling), solvent polarity (DMF vs. THF), and stoichiometry (1.2:1 acyl chloride:amine ratio).
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted sulfonamide or di-acylated products) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects : Assess rotational barriers in the sulfonamide group using variable-temperature NMR.
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction to confirm bond geometries and tautomeric states .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane or ethanol/water) to induce slow crystallization.
- Crystallization Additives : Use ionic liquids or co-formers to stabilize lattice formation.
- Data Collection : If crystals are twinned or poorly diffracting, employ synchrotron radiation and SHELXD for structure solution .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
- Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro, vary methoxy position) and assess bioactivity.
- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes with sulfonamide-binding pockets).
- In Vitro Assays : Pair synthetic analogs with enzymatic inhibition studies to correlate substituent effects with potency .
Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
